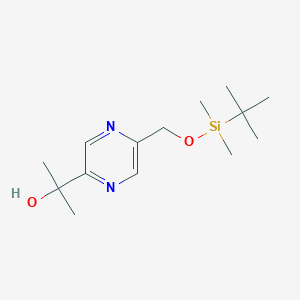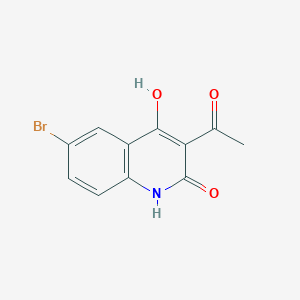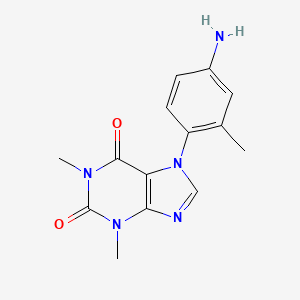
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is a complex organic compound that features a pyrazine ring substituted with a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The pyrazine ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to more sustainable and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial in synthetic applications where precise control over reaction pathways is required.
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)ethanol
Uniqueness
2-(5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-yl)propan-2-ol is unique due to its combination of a pyrazine ring and a tert-butyldimethylsilyl group. This structure provides both stability and reactivity, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C14H26N2O2Si |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C14H26N2O2Si/c1-13(2,3)19(6,7)18-10-11-8-16-12(9-15-11)14(4,5)17/h8-9,17H,10H2,1-7H3 |
InChI Key |
YSGFEVBLNCUQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=N1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)

![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)




![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)





